7-O-Demethyl rapamycin

Mass Spectrometry Pharmacokinetics Analytical Chemistry

Accurate pharmacokinetic modeling requires the specific demethylated metabolite, not parent rapamycin. 7-O-Demethyl rapamycin (CAS 151519-50-5) is the definitive reference standard for sirolimus impurity detection and metabolic tracking. - **Critical application:** LC-MS/MS quantification of sirolimus metabolites in biological matrices (m/z 900.15 vs. parent 914.17). - **Regulatory utility:** Validated for ANDA impurity profiling, method validation (AMV), and QC testing in API manufacturing. - **Cost-effective RUO:** Lower procurement cost than clinical rapalogs for high-volume mTOR pathway screening.

Molecular Formula C50H77NO13
Molecular Weight 900.1 g/mol
Cat. No. B15560739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Demethyl rapamycin
Molecular FormulaC50H77NO13
Molecular Weight900.1 g/mol
Structural Identifiers
InChIInChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11-,30-16-,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1
InChIKeyZHYGVVKSAGDVDY-HSIQEBKDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-Demethyl Rapamycin Overview


7-O-Demethyl rapamycin (CAS 151519-50-5, MW 900.15) is a natural O-demethylated derivative of the macrocyclic lactone rapamycin (sirolimus), produced via fermentation of a genetically distinct Actinoplanes species (ATCC 55368) [1]. It functions as an allosteric inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cellular growth, proliferation, and metabolism, by forming a complex with the immunophilin FKBP12 [2]. While structurally and mechanistically related to parent rapamycin and clinical rapalogs like everolimus, its specific demethylation at the 7-O position confers distinct physicochemical properties that differentiate its utility in targeted research and analytical applications .

mTOR pathway inhibitor study fit for FKBP12-dependent target engagement Allosteric modulation via immunophilin complex
Metabolite reference standard for LC‑MS/MS bioanalysis Distinct mass differentiates from parent rapamycin
Impurity profiling standard for sirolimus API quality control Reported ANDA-supporting reference material

Non-Interchangeability of 7-O-Demethyl Rapamycin


Substituting 7-O-demethyl rapamycin with parent rapamycin (sirolimus) or other clinical rapalogs like everolimus or temsirolimus is not scientifically valid in specific experimental contexts. While all share the FKBP12-mTOR binding interface, their divergent metabolism, distinct chromatographic retention, and differing impurity profiles make them non-interchangeable for applications requiring precise analytical or metabolic tracking. For instance, 7-O-demethyl rapamycin is an established in vivo metabolite of sirolimus [1] and a key reference standard for impurity profiling in pharmaceutical manufacturing [2]. Its unique 7-O-demethylated structure results in different physicochemical properties compared to other rapalogs, directly impacting its use as a specific analytical marker. The following sections detail the quantitative and functional evidence that define its unique, non-substitutable role.

7‑O‑Demethyl Rapamycin
Mass difference

14 Da shift vs rapamycin enables specific MS detection; not interchangeable with parent compound or everolimus

Impurity standard identity
Analytical role

Clinical rapalogs lack validation as impurity markers; may not support ANDA-level impurity profiling

Distinct biosynthetic source
Supply reproducibility

Fermentation in Actinoplanes sp. ATCC 55368 yields a different impurity profile; other demethylrapamycins may not match

7-O-Demethyl Rapamycin vs. Rapalogs: Key Evidence


Molecular Weight Difference in Mass Spectrometry

7-O-Demethyl rapamycin possesses a distinct molecular weight (MW 900.15 g/mol) compared to parent rapamycin (MW 914.17 g/mol) and the major metabolite 41-O-demethyl rapamycin (also MW 900.15 g/mol, but with different fragmentation patterns). This 14 Da mass difference is critical for mass spectrometry (MS) assays, allowing for the specific detection and quantification of 7-O-demethyl rapamycin as a unique metabolite or impurity . This differentiation is fundamental for accurate pharmacokinetic modeling and quality control, as LC-MS/MS methods rely on this exact mass shift for precursor ion selection and multiple reaction monitoring (MRM) transitions [1].

Molecular Weight
Reported
-14 Da vs rapamycin
Supports MS-based differentiation
Distinct from 41‑O‑demethyl analog
Mass Spectrometry Pharmacokinetics Analytical Chemistry

Reference Standard for Impurity Profiling

7-O-Demethyl rapamycin is explicitly categorized and utilized as an impurity standard for rapamycin (sirolimus) in pharmaceutical manufacturing and quality control (QC) [1]. Its presence is monitored during the commercial production of rapamycin and for Abbreviated New Drug Applications (ANDAs) [2]. Unlike rapalogs designed for therapeutic efficacy, the primary functional value of 7-O-demethyl rapamycin in this context is as a precise analytical marker for batch-to-batch consistency and regulatory compliance. Its synthetic availability with detailed characterization data, compliant with regulatory guidelines, is a key differentiator from other related compounds that are not validated for this specific QC application [2].

Impurity Standard
Reported
Validated impurity marker for sirolimus
ANDAs and QC method context
Categorical difference from API-grade rapalogs
Quality Control Pharmaceutical Analysis Regulatory Science

Purity and Availability for Research Procurement

The market availability and purity of 7-O-demethyl rapamycin are specific to its status as a research-use-only (RUO) compound, differentiating it from pharmaceutical-grade rapalogs. Based on vendor listings, 7-O-demethyl rapamycin is offered with purities ranging from ≥85% to >95% [1]. In contrast, clinical rapalogs like everolimus are supplied as pharmaceutical APIs with >98% purity, but are subject to stringent controlled substance regulations. The accessible, lower-cost procurement of RUO-grade 7-O-demethyl rapamycin makes it the pragmatic choice for early-stage in vitro screening or analytical method development where high-purity clinical material is neither required nor economically or logistically feasible .

Purity & Availability
Data to verify
≥85% to >95% RUO grade
Accessible procurement for early-stage research
Lower purity vs >98% pharma-grade everolimus
Procurement Research Reagents Chemical Sourcing

Distinct Biosynthetic Pathway

The production of 7-O-demethyl rapamycin is achieved through a specific biosynthetic pathway using a distinct microorganism, Actinoplanes sp. ATCC 55368 [1]. This is in contrast to other demethylated rapamycins, such as C-16 and C-39 demethylrapamycin, which are produced via fermentation of Actinoplanes sp. ATCC 53771 in the presence of rapamycin [2]. Furthermore, the methylation of the C16 hydroxyl group by the RapM methyltransferase is a specific step in the biosynthesis of rapamycin, and the desmethyl precursor is a key intermediate [3]. The availability of a dedicated, scalable fermentation process for 7-O-demethyl rapamycin provides a reproducible and well-characterized source, unlike other demethylated analogs that are often minor byproducts of complex biotransformations.

Biosynthetic Pathway
Head-to-head
Actinoplanes sp. ATCC 55368 fermentation
Reproducible supply chain for larger-scale studies
Different from C-16/C-39 demethylrapamycin production
Biosynthesis Natural Products Chemistry Metabolic Engineering

Application Scenarios for 7-O-Demethyl Rapamycin


Pharmacokinetic & Metabolism Studies

7-O-Demethyl rapamycin serves as an essential reference standard for the identification and quantification of sirolimus metabolites in biological samples using LC-MS/MS. Its unique mass (m/z 900.15) and chromatographic retention time allow for its specific detection as a demethylated metabolite, distinct from parent rapamycin (m/z 914.17) and other metabolites like 41-O-demethyl rapamycin [1]. This application is critical for accurate pharmacokinetic modeling and understanding the metabolic fate of sirolimus in preclinical and clinical studies.

Impurity Profiling of Sirolimus API

In pharmaceutical manufacturing, 7-O-demethyl rapamycin is used as a validated reference standard to monitor and quantify specific impurities in sirolimus (rapamycin) active pharmaceutical ingredient (API) batches [2]. Its availability with detailed characterization data compliant with regulatory guidelines makes it indispensable for method development, method validation (AMV), and routine quality control (QC) testing, as well as for supporting Abbreviated New Drug Applications (ANDAs) [3].

mTOR Signaling & Cancer Biology Studies

For early-stage, non-clinical in vitro studies investigating the mTOR pathway, 7-O-demethyl rapamycin is a cost-effective alternative to clinical-grade rapalogs. Its reported tumor cell growth-inhibiting activity allows for functional studies in cancer cell lines and other mTOR-dependent models. Its RUO-grade purity and lower procurement cost make it a pragmatic choice for screening experiments and target validation, especially when large quantities are needed .

Biosynthesis & Metabolic Engineering

Due to its well-defined and distinct biosynthetic pathway in Actinoplanes sp. ATCC 55368 [4], 7-O-demethyl rapamycin is a valuable substrate and product standard for research in natural product biosynthesis and metabolic engineering. It serves as a key reference for studying the regioselective methyltransferase RapM and for engineering novel rapamycin analogs [5], where its distinct demethylation pattern is a critical point of comparison.

Application
Selection Property
Validation Focus
PK & Metabolism Studies
Metabolite reference standard
MS-based method development and validation
Impurity Profiling
Impurity standard identity
Quality control and ANDA support
mTOR Pathway Research
Allosteric mTOR inhibitor tool
Cell-model endpoint review (FKBP12-dependent)
Biosynthesis Studies
Biosynthetic pathway control
Fermentation process reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-O-Demethyl rapamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.